molecular formula C18H15F3N4O B299058 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

カタログ番号 B299058
分子量: 360.3 g/mol
InChIキー: SMJGRMYWYKREBE-LSHDLFTRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

作用機序

2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling. BTK is required for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies and autoimmune diseases. 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
In preclinical studies, 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has been shown to have potent activity against B-cell malignancies and autoimmune diseases. It has been shown to inhibit the proliferation and survival of cancer cells and to suppress the activity of immune cells that contribute to autoimmune diseases. 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has also been shown to reduce the levels of inflammatory cytokines and chemokines in preclinical models of RA and lupus, suggesting that it may have anti-inflammatory effects in addition to its anti-tumor effects.

実験室実験の利点と制限

One of the main advantages of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the lack of clinical data on the safety and efficacy of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide in humans, which will need to be addressed in future clinical trials.

将来の方向性

There are several future directions for the development of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide. One direction is the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, the development of more potent and selective BTK inhibitors based on the structure of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide may lead to the discovery of new therapies for these diseases.

合成法

The synthesis of 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves the reaction of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with 2-(trifluoromethyl)benzaldehyde in the presence of a base and a catalyst. The resulting product is then treated with an amine to form the final compound, 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide. The synthesis method has been reported in several publications and has been optimized to achieve high yields and purity.

科学的研究の応用

2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as autoimmune diseases, such as rheumatoid arthritis (RA) and lupus. 2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has been shown to inhibit the proliferation and survival of cancer cells and to suppress the activity of immune cells that contribute to autoimmune diseases.

特性

製品名

2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

分子式

C18H15F3N4O

分子量

360.3 g/mol

IUPAC名

2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C18H15F3N4O/c1-11-7-8-25-15(9-11)23-12(2)16(25)17(26)24-22-10-13-5-3-4-6-14(13)18(19,20)21/h3-10H,1-2H3,(H,24,26)/b22-10+

InChIキー

SMJGRMYWYKREBE-LSHDLFTRSA-N

異性体SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F)C

SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3C(F)(F)F)C

正規SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3C(F)(F)F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。